

Crystal Structure of 8-Bromo-2-methylquinoline: A Technical Overview

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Compound of Interest

Compound Name: **8-Bromo-2-methylquinoline**

Cat. No.: **B152758**

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This technical guide provides a comprehensive analysis of the crystal structure of **8-bromo-2-methylquinoline**, an important intermediate in the pharmaceutical industry. The document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by a summary of the experimental protocols for its synthesis and single-crystal X-ray diffraction analysis.

Crystallographic and Experimental Data

The crystal structure of **8-bromo-2-methylquinoline** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the crystal data, data collection, and refinement parameters is provided in the tables below.

Crystal Data and Structure Refinement

Parameter	Value[1]
Empirical Formula	C ₁₀ H ₈ BrN
Formula Weight	222.08
Temperature	291 K
Wavelength	0.71073 Å (Mo Kα)
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	5.0440 (17) Å
b	13.467 (4) Å
c	13.391 (4) Å
α	90°
β	97.678 (4)°
γ	90°
Volume	901.4 (5) Å ³
Z	4
Calculated Density	1.636 Mg/m ³
Absorption Coefficient	4.50 mm ⁻¹
F(000)	440
Data Collection	
Diffractometer	Bruker SMART APEX CCD
Theta range for data collection	2.36 to 25.99°
Reflections collected	4668
Independent reflections	1765 [R(int) = 0.156]

Refinement

Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	1765 / 0 / 110
Goodness-of-fit on F^2	1.01
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.071$, $wR_2 = 0.195$
R indices (all data)	$R_1 = 0.125$, $wR_2 = 0.231$
Largest diff. peak and hole	0.88 and -0.91 $e\AA^{-3}$

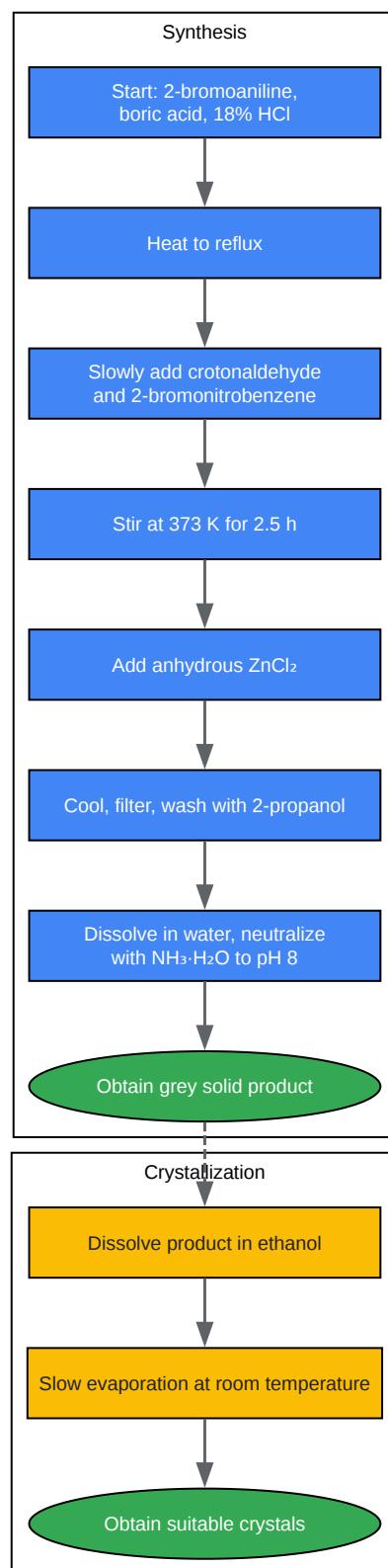
Molecular Geometry

The molecular structure of **8-bromo-2-methylquinoline** is characterized by the quinoline ring system, which consists of a benzene ring fused to a pyridine ring. The dihedral angle between the two six-membered rings of the quinoline system is a mere $0.49 (16)^\circ$, indicating a nearly planar conformation.^{[1][2]} In the crystal packing, molecules are arranged in a face-to-face fashion, stabilized by π - π stacking interactions.^[1] The centroid-centroid distance between the benzene and pyridine rings of adjacent molecules is 3.76 \AA .^{[1][2]} No classical hydrogen bonds are observed in the crystal structure.^{[1][2]}

Experimental Protocols

The synthesis and crystallization of **8-bromo-2-methylquinoline**, followed by its structural determination, involves a multi-step process.

Synthesis and Crystallization Workflow



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Synthesis and Crystallization Workflow

Synthesis of 8-Bromo-2-methylquinoline

A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) was heated to reflux.^[1] A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) was then slowly added with stirring over a period of one hour. The reaction mixture was subsequently stirred at 373 K for an additional 2.5 hours. Following this, an equimolar amount of anhydrous ZnCl₂ was added with vigorous stirring for 30 minutes. After the reaction was complete, the solution was cooled in an ice bath. The resulting crude brown solid was filtered, washed with 2-propanol, dissolved in water, and neutralized with a concentrated NH₃·H₂O solution to a pH of 8. After cooling, filtration, and air-drying, the final product was obtained as a grey solid with a yield of 52.0% and a melting point of 342–343 K.^[1]

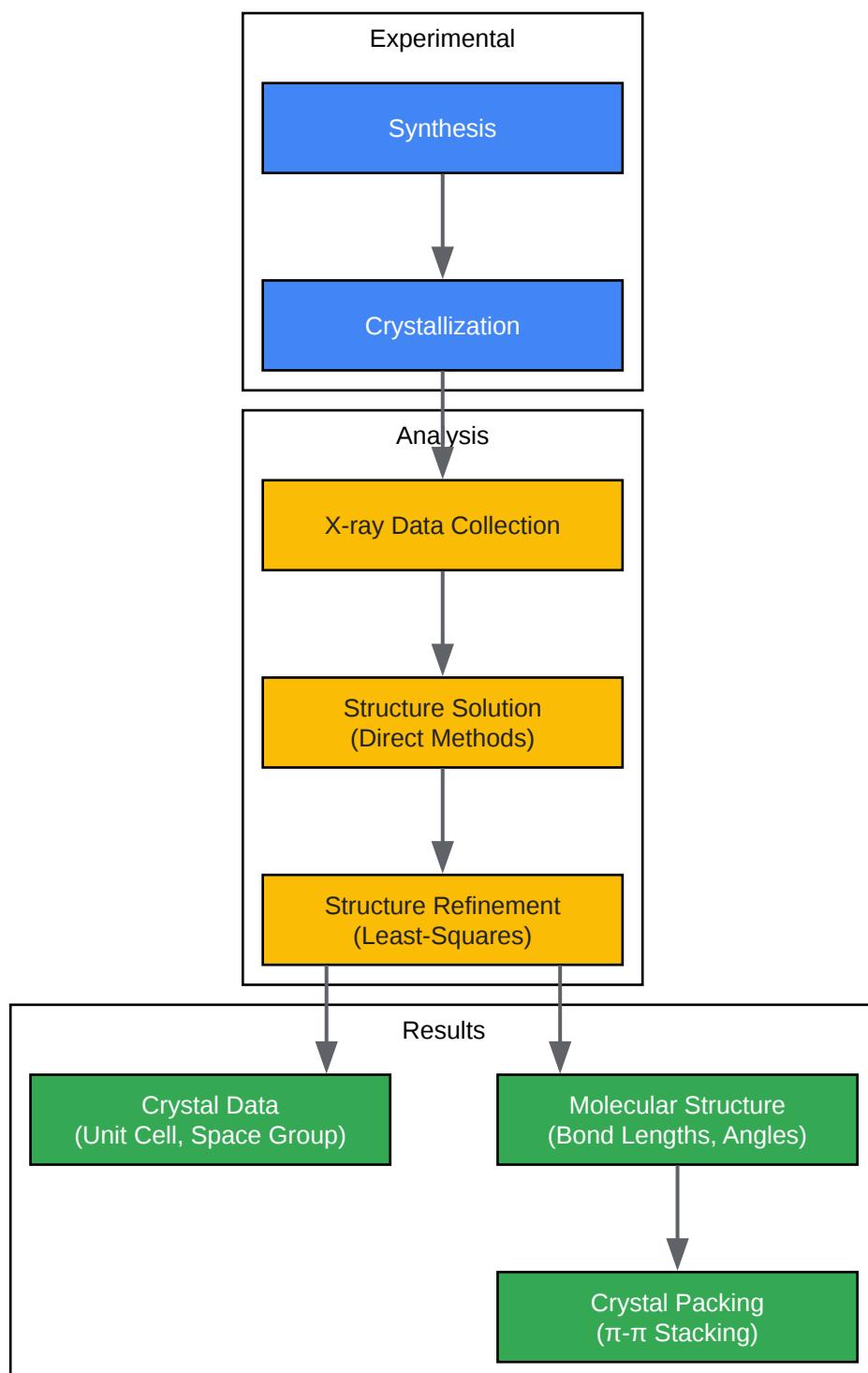
Crystal Growth

Single crystals of **8-bromo-2-methylquinoline** suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the synthesized compound at room temperature.
^[1]

X-ray Data Collection and Structure Solution

A suitable crystal with dimensions 0.36 × 0.31 × 0.28 mm was selected for X-ray diffraction analysis.^[1] Data were collected on a Bruker SMART APEX CCD diffractometer using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 291 K.^[1] A multi-scan absorption correction was applied using SADABS.^[1] The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.^[1] Hydrogen atoms were positioned geometrically and refined as riding atoms.^[1]

Logical Relationship of Analysis



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References

- 1. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Bromo-2-methyl-quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
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